Emedastine-13C,d3 (fumarate) Emedastine-13C,d3 (fumarate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14548140
InChI: InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2+1D3;
SMILES:
Molecular Formula: C21H30N4O5
Molecular Weight: 422.5 g/mol

Emedastine-13C,d3 (fumarate)

CAS No.:

Cat. No.: VC14548140

Molecular Formula: C21H30N4O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Emedastine-13C,d3 (fumarate) -

Specification

Molecular Formula C21H30N4O5
Molecular Weight 422.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[4-(trideuterio(113C)methyl)-1,4-diazepan-1-yl]benzimidazole
Standard InChI InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2+1D3;
Standard InChI Key FGFODSDYSQTNOS-KEYIANAESA-N
Isomeric SMILES [2H][13C]([2H])([2H])N1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Emedastine-<sup>13</sup>C,d<sub>3</sub> (fumarate) features a benzimidazole core substituted with a 2-ethoxyethyl group at position 1 and a hexahydro-4-methyl-<sup>13</sup>C-d<sub>3</sub>-1H-1,4-diazepin-1-yl moiety at position 2 (Figure 1). The fumarate counterion (2E-butenedioate) enhances aqueous solubility, with the molecular formula C<sub>16</sub>[<sup>13</sup>C]H<sub>23</sub>D<sub>3</sub>N<sub>4</sub>O · C<sub>4</sub>H<sub>4</sub>O<sub>4</sub> .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight422.5 g/mol
Deuterium Incorporation≥99% (d<sub>1</sub>-d<sub>3</sub>)
SolubilityMethanol, DMSO, Acetonitrile
Storage Stability≥4 years at -20°C

Isotopic Labeling Strategy

The <sup>13</sup>C atom replaces a natural carbon at the 4-methyl position of the diazepane ring, while three deuterium atoms are incorporated into the methyl group (CD<sub>3</sub>). This labeling pattern minimizes metabolic interference while maintaining chromatographic co-elution with the native compound . Nuclear magnetic resonance (NMR) studies confirm the labeling efficiency exceeds 99%, ensuring reliable quantification in complex biological samples .

Synthesis and Analytical Applications

Production Methodology

The synthesis involves catalytic deuterium exchange on pre-formed emedastine followed by <sup>13</sup>C enrichment via modified Grignard reactions. Final purification through preparative HPLC yields a solid with ≥95% chemical purity and isotopic integrity . The fumarate salt formation occurs through stoichiometric acid-base titration, optimized to prevent isotopic dilution .

Mass Spectrometric Quantification

As an internal standard, Emedastine-<sup>13</sup>C,d<sub>3</sub> (fumarate) demonstrates linear response (R<sup>2</sup> >0.999) in the 0.1–100 ng/mL range for both GC-MS and LC-MS platforms. Key fragmentation patterns include:

  • Base peak at m/z 306.2 (C<sub>17</sub>H<sub>23</sub>N<sub>4</sub>OD<sub>3</sub><sup>+</sup>)

  • Characteristic loss of fumarate (m/z 116.01)

  • Isotopic cluster separation of 3.34 mDa from native emedastine .

Table 2: Performance Characteristics in Biological Matrices

MatrixLOD (pg/mL)LOQ (pg/mL)Recovery (%)
Plasma5015092.4 ± 3.1
Tears206088.7 ± 4.2
Conjunctiva154585.9 ± 5.6

Data adapted from validation studies using .

Pharmacological Profile and Mechanistic Insights

Histamine Receptor Interactions

Emedastine exhibits subnanomolar affinity for H<sub>1</sub> receptors (K<sub>i</sub> = 1.3 nM), with 10,000-fold selectivity over H<sub>2</sub> (K<sub>i</sub> = 49 µM) and H<sub>3</sub> (K<sub>i</sub> = 12.43 µM) subtypes . This specificity underpins its therapeutic efficacy in allergic conjunctivitis, where it inhibits histamine-induced vascular permeability (ED<sub>50</sub> = 0.05% ophthalmic solution) .

Cellular Signaling Modulation

In primary human conjunctival epithelial cells (HCECs), emedastine-<sup>13</sup>C,d<sub>3</sub> (fumarate)’s parent compound demonstrates potent inhibition of:

  • Phosphoinositide turnover (IC<sub>50</sub> = 1.6 nM)

  • Intracellular Ca<sup>2+</sup> mobilization (IC<sub>50</sub> = 2.9 nM)

  • Cytokine secretion (IL-6: 2.23 nM, IL-8: 3.42 nM, GM-CSF: 1.50 nM) .

These effects occur without significant activity at α<sub>1</sub>/α<sub>2</sub>-adrenergic, β<sub>1</sub>, dopamine D<sub>1</sub>/D<sub>2</sub>, or 5-HT receptors up to 10 µM .

Clinical and Regulatory Considerations

Therapeutic Formulations

EMADINE® 0.5 mg/mL eye drops (emedastine difumarate) represent the primary clinical formulation, approved for seasonal allergic conjunctivitis . The labeled analog’s role in optimizing these formulations is evidenced by:

  • Batch-to-batch consistency verification

  • Degradation product profiling

  • Ocular pharmacokinetic modeling .

AgentH<sub>1</sub> K<sub>i</sub> (nM)Tear Concentration (ng/mL)Onset (min)
Emedastine1.314.2 ± 2.13–5
Ketotifen2.49.8 ± 1.65–7
Olopatadine0.918.9 ± 3.42–3

Data synthesized from .

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